Cas no 52919-08-1 ((5S,7aR)-N,N-diethyl-1,3-dioxo-2-phenylhexahydro-1H-pyrrolo[1,2-c]imidazole-5-carboxamide)

(5S,7aR)-N,N-diethyl-1,3-dioxo-2-phenylhexahydro-1H-pyrrolo[1,2-c]imidazole-5-carboxamide structure
52919-08-1 structure
Product name:(5S,7aR)-N,N-diethyl-1,3-dioxo-2-phenylhexahydro-1H-pyrrolo[1,2-c]imidazole-5-carboxamide
CAS No:52919-08-1
MF:C17H21N3O3
MW:315.36694
CID:1584611
PubChem ID:3040777

(5S,7aR)-N,N-diethyl-1,3-dioxo-2-phenylhexahydro-1H-pyrrolo[1,2-c]imidazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • (5S,7aR)-N,N-diethyl-1,3-dioxo-2-phenylhexahydro-1H-pyrrolo[1,2-c]imidazole-5-carboxamide
    • 1H-Pyrrolo(1,2-c)imidazole-5-carboxamide, hexahydro-N,N-diethyl-1,3-dioxo-2-phenyl-, trans-(+-)-
    • trans-(+-)-N,N-Diethyl-1,3-dioxo-2-phenylhexahydro-1H-pyrrolo(1,2-c)imidazole-5-carboxamide
    • BRN 0963926
    • 90581-90-1
    • 52919-08-1
    • DTXSID50200972
    • 1H-Pyrrolo(1,2-c)imidazole-5-carboxamide, hexahydro-N,N-diethyl-1,3-dioxo-2-phenyl-, trans-(-)-
    • Inchi: InChI=1S/C17H21N3O3/c1-3-18(4-2)15(21)13-10-11-14-16(22)19(17(23)20(13)14)12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3/t13-,14+/m0/s1
    • InChI Key: SNHYRAFOXWEJNQ-UONOGXRCSA-N
    • SMILES: CCN(CC)C(=O)C1CCC2N1C(=O)N(C2=O)C3=CC=CC=C3

Computed Properties

  • Exact Mass: 315.15843
  • Monoisotopic Mass: 315.158
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 497
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 60.9Ų

Experimental Properties

  • Density: 1.29
  • Boiling Point: 467.8°C at 760 mmHg
  • Flash Point: 205°C
  • Refractive Index: 1.617
  • PSA: 60.93

(5S,7aR)-N,N-diethyl-1,3-dioxo-2-phenylhexahydro-1H-pyrrolo[1,2-c]imidazole-5-carboxamide Related Literature

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